5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a benzothiadiazole core, which is known for its electronic properties, coupled with a pyrrolidine ring and a pyridinyl group, making it a versatile molecule for various chemical and biological studies.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .
Biochemical Pathways
It’s known that btz-based compounds can act as photocatalysts, enabling organic transformations .
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same .
Result of Action
The compound exhibits aggregated-induced emission (AIE) properties, attributed to its photoactive BTZ core and nonplanar geometry . It also behaves as a molecular heterogeneous photosensitizer for the production of singlet oxygen under continuous flow conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light is a crucial factor, as the compound’s use as a potential visible-light organophotocatalyst has been studied . The compound’s properties can be tailored towards more favorable redox potentials and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and a suitable oxidizing agent. The pyrrolidine ring is then introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzothiadiazole intermediate. Finally, the pyridinyl group is attached through an etherification reaction, using pyridine and a suitable base under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities with the pyrrolidine ring.
Benzothiadiazole derivatives: Compounds such as 2,1,3-benzothiadiazole-5-carboxylic acid and its esters have similar electronic properties.
Pyridinyl derivatives: Compounds like pyridin-4-ylmethanol and pyridin-4-ylamine share the pyridinyl group.
Uniqueness
What sets 5-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole apart is its unique combination of these three functional groups, which imparts distinct electronic, chemical, and biological properties. This makes it a valuable compound for a wide range of applications, from materials science to medicinal chemistry .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(11-1-2-14-15(9-11)19-23-18-14)20-8-5-13(10-20)22-12-3-6-17-7-4-12/h1-4,6-7,9,13H,5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYULLAFFJHECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.